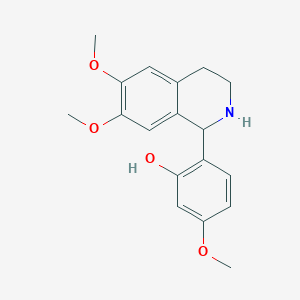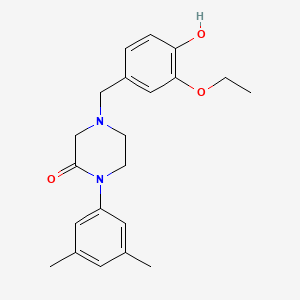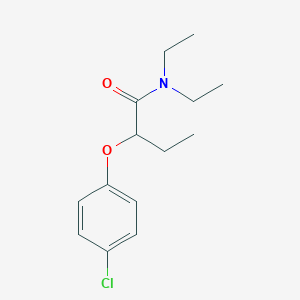
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methoxyphenol, also known as Fasudil, is a potent Rho-kinase inhibitor that has been used in scientific research for many years. It is a small molecule that has shown potential in treating various diseases, including stroke, pulmonary hypertension, and Alzheimer's disease.
作用机制
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methoxyphenol works by inhibiting Rho-kinase activity, which leads to the relaxation of smooth muscle cells, vasodilation, and increased blood flow. It also has anti-inflammatory and neuroprotective properties, which make it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure, improve blood flow, and inhibit platelet aggregation. It also has anti-inflammatory and neuroprotective properties, which make it a potential therapeutic agent for various diseases, including stroke, pulmonary hypertension, and Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methoxyphenol is its potent Rho-kinase inhibitory activity, which makes it a useful tool for studying Rho-kinase signaling pathways. It is also relatively easy to synthesize and purify, making it readily available for scientific research. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methoxyphenol has shown potential in treating various diseases, and there are many future directions for its use in scientific research. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential for treating various diseases.
Conclusion:
In conclusion, this compound is a potent Rho-kinase inhibitor that has been extensively used in scientific research. It has shown potential in treating various diseases, including stroke, pulmonary hypertension, and Alzheimer's disease. This compound has a wide range of biochemical and physiological effects, and its use in scientific research has many advantages. However, further research is needed to fully understand the mechanisms of action of this compound and its potential for treating various diseases.
合成方法
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methoxyphenol is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with 5-methoxy-2-nitrophenol to form this compound. The final product is purified using column chromatography to obtain a pure compound.
科学研究应用
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methoxyphenol has been extensively used in scientific research due to its potent Rho-kinase inhibitory activity. Rho-kinase is an enzyme that plays a crucial role in various cellular processes, including smooth muscle contraction, cell migration, and gene expression. This compound has been shown to inhibit Rho-kinase activity, leading to a wide range of physiological effects.
属性
IUPAC Name |
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-12-4-5-13(15(20)9-12)18-14-10-17(23-3)16(22-2)8-11(14)6-7-19-18/h4-5,8-10,18-20H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELCPQIVVOBODV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzimidazol-2-yl)-3-[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5323174.png)

![1-(2-fluorobenzoyl)-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane](/img/structure/B5323185.png)
![4-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5323193.png)

![N-(sec-butyl)-5-pyrazolo[1,5-a]pyridin-7-yl-2-furamide](/img/structure/B5323201.png)
![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323203.png)

![1-allyl-4-[2-(4-fluorophenoxy)butanoyl]piperazine](/img/structure/B5323212.png)
![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-pyridinecarboxamide](/img/structure/B5323226.png)
![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323232.png)
![4-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane](/img/structure/B5323237.png)
![1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5323276.png)
![ethyl 1-{3-[(4-chlorophenyl)thio]propyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5323292.png)